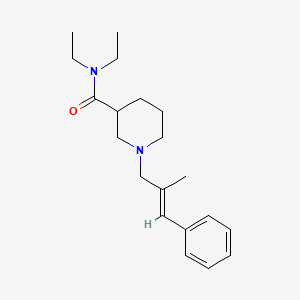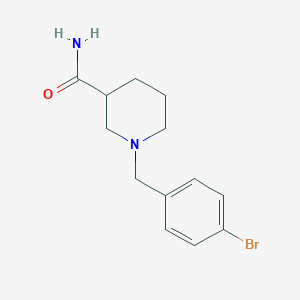
3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone
描述
3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
作用机制
3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone acts as a competitive inhibitor of the glutamate transporter, binding to the substrate-binding site and preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context. The mechanism of action of 3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone has been extensively studied using electrophysiological and biochemical techniques.
Biochemical and Physiological Effects:
3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone has been shown to have a range of biochemical and physiological effects in the brain. It can increase the excitability of neurons, leading to enhanced synaptic transmission and plasticity. However, excessive glutamate release can also lead to excitotoxicity, which can cause neuronal damage and death. 3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone has also been shown to have effects on other neurotransmitter systems, such as dopamine and serotonin, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone has several advantages for use in lab experiments. It is a highly selective inhibitor of glutamate transporters, which allows for precise modulation of glutamate levels in the brain. It has also been shown to have good pharmacokinetic properties, making it a viable compound for in vivo studies. However, 3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone also has some limitations, such as its potential for toxicity at high doses and its lack of selectivity for specific glutamate transporter subtypes.
未来方向
There are several future directions for research on 3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone. One area of interest is the development of more selective and potent inhibitors of glutamate transporters, which may have improved therapeutic potential. Another area of interest is the investigation of the long-term effects of 3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone on neuronal function and plasticity. Additionally, 3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone may have potential applications in the treatment of psychiatric disorders such as depression and anxiety, which could be explored in future studies.
Conclusion:
In conclusion, 3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone is a potent and selective inhibitor of glutamate transporters that has gained significant attention in the scientific community for its potential therapeutic applications in the treatment of neurological disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone may lead to the development of novel treatments for neurological and psychiatric disorders.
科学研究应用
3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. It has been shown to inhibit glutamate transporters, which are responsible for the uptake of the neurotransmitter glutamate in the brain. Glutamate is a key player in the excitatory neurotransmission system, and its dysregulation has been implicated in various neurological disorders.
属性
IUPAC Name |
3-benzyl-4-(2,4,5-trifluorobenzoyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-13-10-15(21)14(20)9-12(13)18(25)23-7-6-22-17(24)16(23)8-11-4-2-1-3-5-11/h1-5,9-10,16H,6-8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBNTKHFDXKTEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,5-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B3851380.png)
![{1-[3-(methylthio)propyl]-3-piperidinyl}methanol](/img/structure/B3851389.png)


![(3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B3851421.png)
![3-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B3851426.png)


![1-acetyl-4-[2-(allyloxy)benzyl]piperazine](/img/structure/B3851439.png)
![6,8-dichloro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851450.png)

![2-{benzyl[3-(4-chlorophenoxy)benzyl]amino}ethanol](/img/structure/B3851464.png)
![6,8-dichloro-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851477.png)
amino]ethanol](/img/structure/B3851479.png)